3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is a synthetic organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the formation of dipeptides .
Mode of Action
The compound interacts with its targets through a process known as amide formation . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, enhances this process in the Boc-AAILs without the addition of a base . This results in the formation of dipeptides in satisfactory yields .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis . Specifically, it is involved in the formation of dipeptides, which are small proteins composed of two amino acids . The downstream effects of this pathway include the production of proteins, which are essential for many biological functions.
Pharmacokinetics
It’s known that the compound is used in the synthesis of dipeptides , suggesting that it may be metabolized into these smaller components. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary molecular effect of the compound’s action is the formation of dipeptides . These dipeptides can then participate in various cellular processes, including protein synthesis. The cellular effects of the compound’s action would therefore depend on the specific roles of these dipeptides.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties could affect the compound’s solubility, stability, and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid may interact with enzymes and proteins involved in amine metabolism.
Molecular Mechanism
It is known that the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo changes in gene expression or enzyme activity upon exposure to certain conditions.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid typically involves the protection of an amino acid with a tert-butoxycarbonyl (Boc) group. This protection is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- Boc-Arg (Boc)2-OH (Symmetrical)
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is unique due to its specific structural features, such as the presence of the Boc group and the phenyl ring. These features confer distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(16(4,5)13(18)19)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUDBEPXPWGRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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